molecular formula C8H8N2OS B12958139 1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol

1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol

Cat. No.: B12958139
M. Wt: 180.23 g/mol
InChI Key: ZGQPNWOAIVWILM-UHFFFAOYSA-N
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Description

1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol is an organic compound that features a benzothiadiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol typically involves the functionalization of the benzothiadiazole core. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with ethylene oxide under acidic conditions to yield the desired ethan-1-ol derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzo[c][1,2,5]thiadiazole-5-carboxylic acid, while reduction can produce benzo[c][1,2,5]thiadiazole-5-ylmethanol .

Scientific Research Applications

1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol is unique due to its ethan-1-ol functional group, which imparts specific reactivity and properties. This makes it particularly valuable in applications requiring precise functionalization and modification of the benzothiadiazole core .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)ethanol

InChI

InChI=1S/C8H8N2OS/c1-5(11)6-2-3-7-8(4-6)10-12-9-7/h2-5,11H,1H3

InChI Key

ZGQPNWOAIVWILM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=NSN=C2C=C1)O

Origin of Product

United States

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